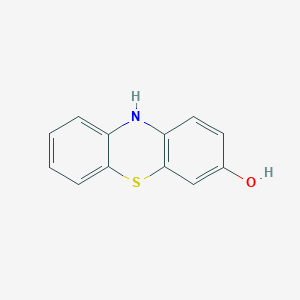

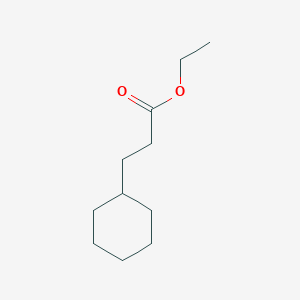

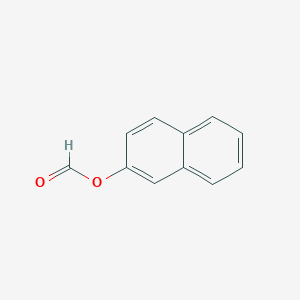

![molecular formula C22H18 B156952 1,4-Bis[(E)-2-phenylethenyl]benzene CAS No. 1608-41-9](/img/structure/B156952.png)

1,4-Bis[(E)-2-phenylethenyl]benzene

Vue d'ensemble

Description

1,4-Bis[(E)-2-phenylethenyl]benzene is a chemical compound that has been studied for its photophysical properties, liquid crystalline behavior, and potential applications in molecular electronics and as monomers for polymers. The compound is characterized by a central benzene ring substituted at the 1 and 4 positions with phenylethynyl groups. This structure has been the subject of various research studies due to its interesting properties and potential applications.

Synthesis Analysis

The synthesis of derivatives of 1,4-bis(phenylethynyl)benzene has been reported in several studies. For instance, compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit have been synthesized and characterized, showing that they are fluorescent in solution . Additionally, a series of monomers based on linear 1,4-phenylethynyl subunits has been synthesized, with modifications to the central phenylene ring and the conjugated system affecting solubility and optical properties .

Molecular Structure Analysis

The molecular structure of 1,4-bis(phenylethynyl)benzene derivatives has been analyzed using various techniques. X-ray diffraction studies have provided insights into the crystalline structure of these compounds. For example, the crystal structure of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene was determined, revealing a quasi-planar structure with significant torsion angles between the pyridine and phenyl rings . Another study reported the non-planar structure of a 1,4-bis(phenylethynyl)benzene derivative with methoxy groups, which forms a zigzag molecular network in the crystal .

Chemical Reactions Analysis

The chemical reactivity of 1,4-bis(phenylethynyl)benzene derivatives has been explored in the context of their potential use in synthesizing polymers and other materials. For example, the cycloaddition of 1,3-dipolar reagents to a Michael acceptor based on 1,4-bis(phenylethynyl)benzene has been used to prepare a variety of bis(arylmethanesulfonylpyrroles and pyrazoles) with antioxidant activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-bis(phenylethynyl)benzene derivatives have been extensively studied. Photophysical measurements indicate that these compounds undergo emission from the lowest vibrational level of the first excited singlet state without evidence of aggregation in solution . The introduction of alkoxy substituents has been shown to affect the phase behavior of these compounds, with longer substituents stabilizing smectic phases and shorter ones promoting nematic phases . The torsional motions of these compounds have also been studied using spectroscopy, providing estimates of the ground-state barrier to rotation .

Applications De Recherche Scientifique

Application 1: Blue Phase Liquid Crystal Composition

- Summary of the Application : 1,4-Bis[(E)-2-phenylethenyl]benzene derivatives (BPEBs) and their analogues have been synthesized and applied as crucial compositions to constitute a liquid crystal mixture. This mixture has properties that make it suitable for use in blue phase liquid crystal (BPLC) displays .

- Methods of Application/Experimental Procedures : A number of BPEBs with different numbers of side-substitute fluorine atoms on benzene rings, and alkyl chains, ethoxyl groups, fluorine atoms and trifluoromethyl groups as the end groups have been synthesized . The effects of the different substituents on their properties such as thermal behavior of melting point and clearing point, the temperature of nematic phase, optical anisotropy and dielectric anisotropy have been well investigated .

- Results/Outcomes : Some BPEBs have a wide range of the nematic phase temperature with high optical anisotropy (Δ n) and acceptable dielectric anisotropy (Δɛ), which have been applied as the crucial compositions to constitute a liquid crystal mixture having the properties of Δɛ = 29.0 and Δ n = 0.283 at 25 °C. With the addition of the chiral dopant to the obtained liquid crystal mixture, blue phase liquid crystal with a blue phase temperature range of 8 °C has been achieved .

Application 2: Development of Solar Cells

- Summary of the Application : 1,4-Bis[(E)-2-phenylethenyl]benzene is used in the development of solar cells .

- Methods of Application/Experimental Procedures : The thermochemical study of the 1,4-Bis[(E)-2-phenylethenyl]benzene involved the combination of combustion calorimetric (CC) and thermogravimetric techniques . The molar heat capacities over the temperature range of (274.15 to 332.15) K, as well as the melting temperatures and enthalpies of fusion were measured for both compounds by differential scanning calorimetry (DSC) .

- Results/Outcomes : The standard molar enthalpies of formation in the crystalline phase were calculated from the values of combustion energy, which in turn were measured using a semi-micro combustion calorimeter . From the thermogravimetric analysis (TGA), the rate of mass loss as a function of the temperature was measured, which was then correlated with Langmuir’s equation to derive the vaporization enthalpies for both compounds .

Application 3: Optical Stability in Fluorescent Derivatives

- Summary of the Application : A new and optically stable fluorescent derivative (OPBMQ) of 1,4-bis(phenylethynyl)benzene (BPEB) with 8-hydroxyquinoline (8-HQ) as a capturing unit and cholesterol (Chol) as an auxiliary structure was designed and synthesized .

- Methods of Application/Experimental Procedures : The synthesis involved the use of 8-hydroxyquinoline and cholesterol as additional components to the BPEB structure .

- Results/Outcomes : The resulting compound, OPBMQ, demonstrated optical stability, making it a promising material for applications in optoelectronics .

Application 4: Electroluminescence in Organic Light Emitting Diodes

- Summary of the Application : A phenylene ethynylene derivative, 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB), provides very high photoluminescence efficiency both in solution and thin films .

- Methods of Application/Experimental Procedures : The BPPB was used as an emitter in OLEDs, and its photoluminescence efficiency was measured both in solution and in thin films .

- Results/Outcomes : The BPPB demonstrated blue electroluminescence with an external efficiency of approximately 0.53% and a maximum luminance of about 70000 cd m−2 at a current density of about 2 A cm−2 .

Application 5: Electrophilic Aromatic Substitution

- Summary of the Application : 1,4-Bis[(E)-2-phenylethenyl]benzene is involved in electrophilic aromatic substitution reactions .

- Methods of Application/Experimental Procedures : The electrophilic aromatic substitution involves attack on the carbon atoms of the aromatic ring . The key step for each is attack of an electrophile at carbon to form a cationic intermediate .

- Results/Outcomes : The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon . The electron pair of this C − H bond then becomes part of the aromatic π-electron system and a substitution product of benzene, C6H5X, is formed .

Application 6: Benzimidazole Derivatives

- Summary of the Application : Benzimidazole and their derivatives have been widely researched for their potential applications in medicinal chemistry, biochemistry and material chemistry .

- Methods of Application/Experimental Procedures : 1,4-bis(benzimidazol-2-yl)benzene has been synthesized with many methods in different groups .

- Results/Outcomes : The research on benzimidazole and their derivatives has led to potential applications in various fields .

Orientations Futures

“1,4-Bis[(E)-2-phenylethenyl]benzene” and its derivatives have been used in the synthesis of 1,2,3-triphospholide anions, conjugated microporous polymers , and blue phase liquid crystal compositions . These applications suggest potential future directions in the fields of materials science and liquid crystal technology.

Propriétés

IUPAC Name |

1,4-bis[(E)-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-18H/b13-11+,14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAAWBHHXIWAHM-PHEQNACWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis[(E)-2-phenylethenyl]benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

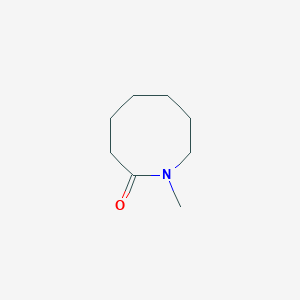

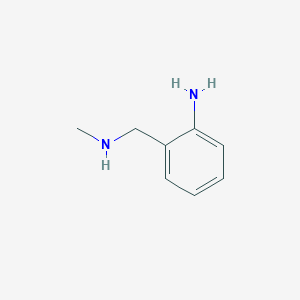

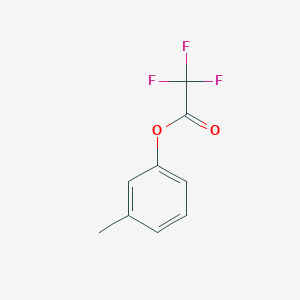

![imidazo[1,2-a][1,3,5]triazin-4(8H)-one](/img/structure/B156870.png)